molecular formula C19H21ClO6 B600863 (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 864070-37-1

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B600863
CAS No.: 864070-37-1
M. Wt: 380.8 g/mol
InChI Key: ODQAIMBPQWETBE-FQBWVUSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

O-desethyl Dapagliflozin has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the metabolism of dapagliflozin and its analogs. In biology and medicine, it is utilized in pharmacokinetic and pharmacodynamic studies to understand its effects on glucose metabolism and its potential therapeutic benefits. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting glucose transport mechanisms .

Mechanism of Action

Target of Action

EMpagliflozin Impurity 5, also known as (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is the predominant transporter responsible for the reabsorption of glucose from the glomerular filtrate back into the circulation . By inhibiting SGLT2, the compound increases urinary glucose excretion, contributing to improved glycemic control .

Mode of Action

EMpagliflozin Impurity 5 acts as an inhibitor of SGLT2 . It reduces the renal reabsorption of filtered glucose and lowers the renal tubular threshold for glucosuria . This leads to increased urinary glucose excretion, improved glycemic control, better glucose metabolism, reduced glucotoxicity, and insulin resistance .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It has been shown to modulate cardiomyocyte oxidative stress, influence cardiomyocyte stiffness, myocardial extracellular matrix remodeling, heart concentric hypertrophy, and systemic inflammation . It also appears to inhibit the TNFα/TLR/NF-κB signaling pathway, which is involved in inflammation and immune responses .

Pharmacokinetics

EMpagliflozin Impurity 5 is rapidly absorbed after oral administration, reaching peak plasma concentrations approximately 1.33–3.0 hours after dosing . The compound shows a biphasic decline with a mean terminal elimination half-life ranging from 10 to 19 hours . Increases in exposure (area under the plasma concentration–time curve [AUC] and maximum concentration of analyte in plasma [Cmax]) are approximately proportional with dose .

Result of Action

The inhibition of SGLT2 by EMpagliflozin Impurity 5 leads to increased urinary glucose excretion, contributing to improved glycemic control . This results in reduced fasting plasma glucose levels, postprandial blood glucose, average daily glucose levels, and glycated hemoglobin A1C (HbA1C). It also leads to significant weight reduction in patients with type 2 diabetes mellitus . Furthermore, it has been shown to reduce hospitalizations for heart failure and the number of deaths from cardiovascular causes .

Action Environment

The action of EMpagliflozin Impurity 5 can be influenced by various environmental factors. For instance, the presence of impurities in the drug can affect its efficacy and safety . Additionally, the method of drug synthesis or storage conditions can lead to the formation of organic impurities . These impurities, even in small concentrations, may affect the drug’s efficacy and safety . Therefore, quality control measures, such as the development of robust methodologies for the analysis of the drug and its impurities, are crucial .

Chemical Reactions Analysis

O-desethyl Dapagliflozin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the hydroxyl and phenyl groups within the molecule .

Comparison with Similar Compounds

O-desethyl Dapagliflozin is similar to other sodium-glucose co-transporter 2 inhibitors such as canagliflozin, empagliflozin, and ipragliflozin. it is unique in its specific metabolic profile and the particular pathways it affects. Compared to empagliflozin, for instance, O-desethyl Dapagliflozin has a different pharmacokinetic profile and may exhibit distinct therapeutic effects and safety profiles . Other similar compounds include benzylic hydroxy dapagliflozin and oxo dapagliflozin, which are also metabolites of dapagliflozin .

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2/t15-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQAIMBPQWETBE-FQBWVUSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864070-37-1
Record name Dapagliflozin metabolite M8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-511926
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1K06ADY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How was (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol identified as a degradation product of empagliflozin?

A1: Researchers subjected empagliflozin to various stress conditions, including acid hydrolysis, as outlined by the International Conference on Harmonization (ICH) guidelines Q1 (R2) []. The resulting degradation products were then analyzed using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Liquid Chromatography-Electrospray Ionization Quadrupole Time of Flight Mass Spectrometer (LC-ESI-QTOF-MS) []. This analysis revealed the presence of this compound, designated as DP2, and allowed researchers to propose its structure based on accurate mass and MS/MS fragmentation patterns [].

Q2: What is the significance of understanding the degradation products of empagliflozin?

A2: Identifying and characterizing degradation products like this compound is crucial for several reasons. First, it helps ensure the quality and safety of empagliflozin drug products. By understanding the degradation pathways and products, manufacturers can optimize manufacturing processes and storage conditions to minimize degradation and maintain drug efficacy []. Second, it provides valuable information for developing sensitive and specific analytical methods for quality control purposes.

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